molecular formula C16H11FN2O B4440771 5-[2-(4-fluorophenyl)vinyl]-3-phenyl-1,2,4-oxadiazole

5-[2-(4-fluorophenyl)vinyl]-3-phenyl-1,2,4-oxadiazole

Cat. No. B4440771
M. Wt: 266.27 g/mol
InChI Key: AXEUKKRECLPMFL-DHZHZOJOSA-N
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Description

5-[2-(4-fluorophenyl)vinyl]-3-phenyl-1,2,4-oxadiazole (FOXD3) is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and optoelectronics. FOXD3 is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure, which makes it a versatile building block for the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 5-[2-(4-fluorophenyl)vinyl]-3-phenyl-1,2,4-oxadiazole is not fully understood. However, it has been suggested that 5-[2-(4-fluorophenyl)vinyl]-3-phenyl-1,2,4-oxadiazole may exert its biological activities through the inhibition of enzymes or by interacting with cellular receptors.
Biochemical and Physiological Effects:
5-[2-(4-fluorophenyl)vinyl]-3-phenyl-1,2,4-oxadiazole has been shown to exhibit various biochemical and physiological effects. For instance, it has been reported to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. 5-[2-(4-fluorophenyl)vinyl]-3-phenyl-1,2,4-oxadiazole has also been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-[2-(4-fluorophenyl)vinyl]-3-phenyl-1,2,4-oxadiazole in laboratory experiments is its ease of synthesis. 5-[2-(4-fluorophenyl)vinyl]-3-phenyl-1,2,4-oxadiazole can be synthesized using simple and cost-effective methods, making it an attractive building block for the synthesis of various organic compounds. However, one of the limitations of using 5-[2-(4-fluorophenyl)vinyl]-3-phenyl-1,2,4-oxadiazole is its low solubility in water, which may limit its applications in certain biological assays.

Future Directions

5-[2-(4-fluorophenyl)vinyl]-3-phenyl-1,2,4-oxadiazole has shown great potential for various applications in medicinal chemistry, material science, and optoelectronics. Future research should focus on developing more efficient and cost-effective methods for the synthesis of 5-[2-(4-fluorophenyl)vinyl]-3-phenyl-1,2,4-oxadiazole and its derivatives. Additionally, further studies are needed to elucidate the mechanism of action of 5-[2-(4-fluorophenyl)vinyl]-3-phenyl-1,2,4-oxadiazole and to explore its potential applications in other fields.

Scientific Research Applications

5-[2-(4-fluorophenyl)vinyl]-3-phenyl-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a broad range of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. 5-[2-(4-fluorophenyl)vinyl]-3-phenyl-1,2,4-oxadiazole has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and carbonic anhydrase.

properties

IUPAC Name

5-[(E)-2-(4-fluorophenyl)ethenyl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O/c17-14-9-6-12(7-10-14)8-11-15-18-16(19-20-15)13-4-2-1-3-5-13/h1-11H/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEUKKRECLPMFL-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NOC(=N2)/C=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[2-(4-fluorophenyl)vinyl]-3-phenyl-1,2,4-oxadiazole
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5-[2-(4-fluorophenyl)vinyl]-3-phenyl-1,2,4-oxadiazole
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5-[2-(4-fluorophenyl)vinyl]-3-phenyl-1,2,4-oxadiazole
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5-[2-(4-fluorophenyl)vinyl]-3-phenyl-1,2,4-oxadiazole
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5-[2-(4-fluorophenyl)vinyl]-3-phenyl-1,2,4-oxadiazole
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5-[2-(4-fluorophenyl)vinyl]-3-phenyl-1,2,4-oxadiazole

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